5-LOX Inhibitory Activity: Direct Enzymatic Comparison of 4,8-Dihydroxy-5-methoxy-2-naphthalenecarboxylic Acid Methyl Ester with Indoline-Based Dual Inhibitors
In a direct head-to-head comparison within the same screening campaign reported by Cerqua et al. (2022), 4,8-dihydroxy-5-methoxy-2-naphthalenecarboxylic acid methyl ester (tested as CHEMBL5205807) demonstrated IC50 > 10,000 nM against human recombinant 5-LOX, compared to the optimized indoline-based lead compound 73 which exhibited IC50 = 0.41 ± 0.01 μM . This represents a >24,000-fold difference in inhibitory potency. The compound was identified from an in-house library screen of nine compounds as a potential 5-LOX inhibitor via in silico analysis but was not advanced due to insufficient activity .
| Evidence Dimension | 5-LOX enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Compound 73 (indoline-based dual inhibitor): IC50 = 0.41 ± 0.01 μM (410 nM) |
| Quantified Difference | >24,000-fold lower potency than lead compound 73 |
| Conditions | Human recombinant 5-LOX expressed in Escherichia coli BL21(DE3); assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation |
Why This Matters
This negative data establishes this compound as a useful inactive control or scaffold-starting point in 5-LOX drug discovery programs, where its synthetic tractability may allow functionalization to generate active analogs distinct from indoline-based chemotypes.
- [1] BindingDB Entry BDBM50591538 (CHEMBL5205807). Affinity Data: IC50 > 1.00E+4 nM for human recombinant 5-LOX. Data curated from ChEMBL, originally from Cerqua I et al. J Med Chem. 2022. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 View Source
- [2] Cerqua I, et al. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. J Med Chem. 2022;65(21):14456-14480. PMID: 36318728. View Source
